An In-Depth Technical Guide to the Physicochemical Properties of Trimethylsilyl Glycerol Ethers
An In-Depth Technical Guide to the Physicochemical Properties of Trimethylsilyl Glycerol Ethers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of trimethylsilyl (B98337) glycerol (B35011) ethers, with a primary focus on the fully derivatized compound, 1,2,3-tris(trimethylsilyloxy)propane. This document details the compound's known physical and chemical characteristics, outlines experimental protocols for its synthesis and analysis, and presents logical workflows for its application in research settings.
Introduction to Trimethylsilyl Glycerol Ethers
Glycerol, a fundamental triol in biochemistry, possesses low volatility due to its extensive hydrogen bonding network. To facilitate analysis by gas chromatography (GC), the hydroxyl groups of glycerol are often derivatized to form more volatile compounds. Trimethylsilylation is a widely employed technique that replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group, significantly increasing the compound's volatility and thermal stability. The resulting trimethylsilyl glycerol ethers, particularly the fully substituted 1,2,3-tris(trimethylsilyloxy)propane, are amenable to GC and GC-mass spectrometry (GC-MS) analysis.
Physicochemical Properties of 1,2,3-Tris(trimethylsilyloxy)propane
The fully silylated derivative of glycerol, 1,2,3-tris(trimethylsilyloxy)propane, is the most common and well-characterized of the trimethylsilyl glycerol ethers. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Chemical Name | 1,2,3-tris(trimethylsilyloxy)propane | [1] |
| Synonyms | Trimethylsilyl ether of glycerol, Glycerol tris(trimethylsilyl) ether, TMS-Glycerol | [2][3] |
| CAS Number | 6787-10-6 | [2][4] |
| Molecular Formula | C₁₂H₃₂O₃Si₃ | [1][2] |
| Molecular Weight | 308.64 g/mol | [1][2] |
| Boiling Point | 240.3 ± 25.0 °C at 760 mmHg (Predicted) | [4] |
| 78-81 °C at 2 Torr | [2] | |
| Density | 0.9 ± 0.1 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.418 (Predicted) | [4] |
| Kinematic Viscosity | 2.871 mm²/s at 20 °C | [5] |
| Vapor Pressure | 0.1 ± 0.5 mmHg at 25 °C (Predicted) | [4] |
| Flash Point | 90.7 ± 23.6 °C (Predicted) | [4] |
| LogP | 3.90950 | [4] |
Experimental Protocols
The synthesis and analysis of trimethylsilyl glycerol ethers are standard procedures in many analytical laboratories. Detailed methodologies for these key experiments are provided below.
Synthesis of 1,2,3-Tris(trimethylsilyloxy)propane
The synthesis of 1,2,3-tris(trimethylsilyloxy)propane is typically achieved through the silylation of glycerol. A common method involves the use of a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMSCl) in a pyridine (B92270) solvent.
Materials:
-
Glycerol
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMSCl)
-
Pyridine (anhydrous)
-
Inert solvent (e.g., Dichloromethane, Diethyl ether)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glycerol in anhydrous pyridine.
-
To this solution, add a silylating reagent mixture. A common mixture consists of hexamethyldisilazane and trimethylchlorosilane, often in the presence of pyridine.[6] For a robust reaction, a pre-mixed silylating agent of HMDS, TMSCl, and pyridine (e.g., in a 3:1:9 mass ratio) can be added to the glycerol sample.[6]
-
The reaction is typically stirred at room temperature. For less reactive or hindered alcohols, gentle warming (40-50 °C) can be applied to accelerate the reaction.[7]
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete derivatization of all three hydroxyl groups. The formation of a white precipitate of ammonium (B1175870) chloride is indicative of the reaction proceeding.[6]
-
Upon completion, the reaction mixture is diluted with an inert solvent such as diethyl ether or dichloromethane.
-
The mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid and remove water-soluble byproducts.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,2,3-tris(trimethylsilyloxy)propane.
-
For high purity, the product can be further purified by vacuum distillation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The primary application of converting glycerol to its trimethylsilyl ether is to enable its analysis by GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5MS (60m x 0.25mm x 0.25µm), is suitable for separating the silylated glycerol.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.[8]
-
Oven Temperature Program: An initial temperature of around 100-120 °C, held for a few minutes, followed by a ramp up to 280 °C. For example, hold at 120 °C for 2 minutes, then ramp at 2 °C/min to 190 °C and hold for 15 minutes, and finally ramp at 20 °C/min to 280 °C and hold for 15 minutes.[8]
-
MS Detector:
Sample Preparation for GC-MS:
-
A small, accurately weighed sample containing glycerol (e.g., 0.50 g) is placed in a vial.[6]
-
A silylating reagent (e.g., 2.00 g of a 3:1:9 mass ratio of HMDS:TMSCl:pyridine) is added.[6]
-
The vial is sealed, agitated for approximately 5 minutes, and allowed to incubate at room temperature for 30 minutes.[6]
-
The mixture is then centrifuged to pellet the ammonium chloride precipitate.[6]
-
The clear supernatant is carefully transferred to an autosampler vial for GC-MS analysis.[6][8]
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of trimethylsilyl glycerol ethers.
Caption: Synthesis workflow for 1,2,3-tris(trimethylsilyloxy)propane.
Caption: Analytical workflow for glycerol using GC-MS after silylation.
References
- 1. Trimethylsilyl ether of glycerol | C12H32O3Si3 | CID 522285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6787-10-6 CAS MSDS (TMS-GLYCEROL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. vdoc.pub [vdoc.pub]
- 6. researchgate.net [researchgate.net]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
- 8. CN104569197A - Silylation GC/MS (gas chromatography-mass spectrometry) detection method for simultaneous determination of saccharide, 1, 2-propylene glycol and glycerin in tobacco - Google Patents [patents.google.com]
